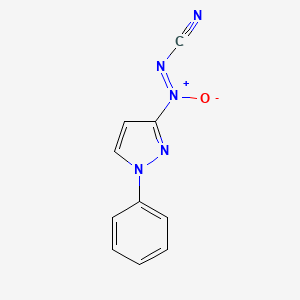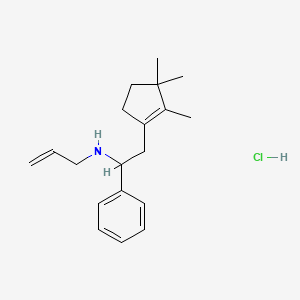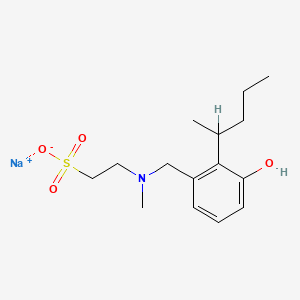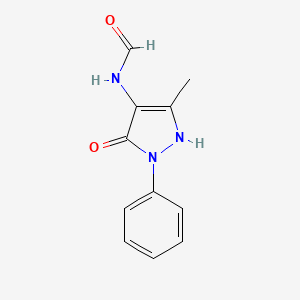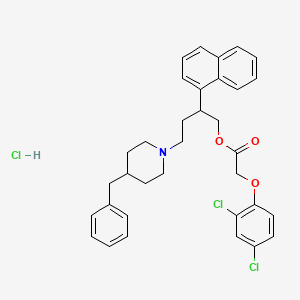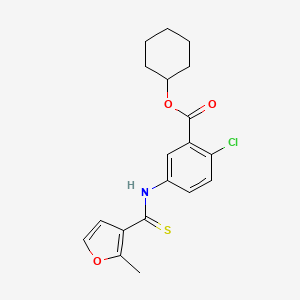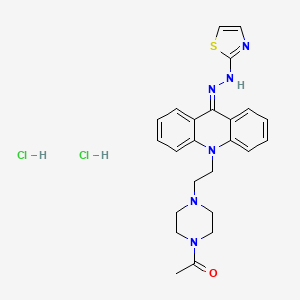
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acridine moiety with a thiazole ring, linked through a hydrazone bridge to a piperazine ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride typically involves multiple steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and suitable aldehydes or ketones.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine or a hydrazine derivative.
Piperazine Attachment: The final step involves the coupling of the hydrazone-acridine intermediate with a piperazine derivative, followed by acetylation to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions could introduce various alkyl or acyl groups onto the piperazine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing acridine and thiazole moieties.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or antiviral activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
DNA Intercalation: The acridine moiety may intercalate into DNA, disrupting the double helix structure and interfering with DNA replication and transcription.
Receptor Binding: The compound could bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine: This compound shares the piperazine and thiazole moieties but lacks the acridine and hydrazone groups.
1-(4-Acetylphenyl)piperidine-4-carboxamide: Contains a piperidine ring and an acetyl group but differs in the rest of the structure.
1-(4-Aminopiperidin-1-yl)ethanone: Similar piperidine core but lacks the thiazole and acridine moieties.
Uniqueness
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride is unique due to its combination of acridine, thiazole, hydrazone, and piperazine functional groups. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
92928-66-0 |
|---|---|
Molecular Formula |
C24H28Cl2N6OS |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
1-[4-[2-[9-(1,3-thiazol-2-ylhydrazinylidene)acridin-10-yl]ethyl]piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C24H26N6OS.2ClH/c1-18(31)29-14-11-28(12-15-29)13-16-30-21-8-4-2-6-19(21)23(20-7-3-5-9-22(20)30)26-27-24-25-10-17-32-24;;/h2-10,17H,11-16H2,1H3,(H,25,27);2*1H |
InChI Key |
DOPWSWPHIVSAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
